![molecular formula C9H12N2O2S B1198945 Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 7234-25-5](/img/structure/B1198945.png)
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H12N2O2S . It has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of related compounds involves the design and creation of a series of novel triazole-pyrimidine-based compounds. These compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate include a molecular weight of 212.27, a density of 1.21±0.1 g/cm3 (Predicted), a melting point of 59-60 °C, a boiling point of 322.1±22.0 °C (Predicted), a flash point of 223.3°C, and a vapor pressure of 3.89E-08mmHg at 25°C .Scientific Research Applications
- Mechanism: The compound interferes with viral RNA synthesis or protein translation, making it a promising candidate for antiviral drug development .
- Researchers are studying its potential as a novel chemotherapeutic agent, especially in combination with other drugs or targeted therapies .
- Formulations containing this compound could contribute to sustainable agriculture by reducing chemical load and promoting crop health .
- Researchers analyze its interactions with enzymes (such as cytochrome P450) and its potential as a prodrug or active metabolite .
- Medicinal chemists use it as a scaffold to design novel compounds with improved pharmacological properties, such as increased potency or reduced side effects .
Antiviral Agents
Anticancer Research
Agrochemical Applications
Pharmacokinetics and Drug Metabolism
Synthetic Chemistry and Medicinal Chemistry
Enzyme Inhibition Studies
properties
IUPAC Name |
ethyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-4-13-8(12)7-5-10-9(14-3)11-6(7)2/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJKDAPYUXBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222669 | |
Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | |
CAS RN |
7234-25-5 | |
Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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